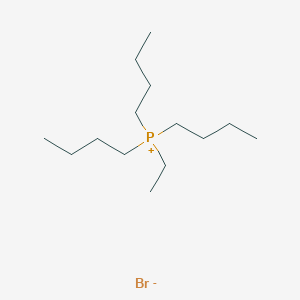

Phosphonium, tributylethyl-, bromide

Vue d'ensemble

Description

Phosphonium, tributylethyl-, bromide is a quaternary phosphonium salt with the chemical formula C12H28BrP. It is a member of the phosphonium salts family, which are characterized by the presence of a positively charged phosphorus atom bonded to four organic groups. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phosphonium, tributylethyl-, bromide can be synthesized through the quaternization of tributylethylphosphine with an alkyl halide, typically using ethyl bromide. The reaction is carried out in an inert solvent such as acetonitrile or dichloromethane at room temperature. The general reaction scheme is as follows:

[ \text{P(C}_4\text{H}_9\text{)}_3 + \text{C}_2\text{H}_5\text{Br} \rightarrow \text{[P(C}_4\text{H}_9\text{)}_3\text{C}_2\text{H}_5\text{]}+\text{Br}- ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale quaternization reactions. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through recrystallization or distillation to achieve the desired purity.

Analyse Des Réactions Chimiques

Anion Exchange Reactions

Tributylethylphosphonium bromide undergoes anion metathesis to form ionic liquids with varied anions. This is critical for tuning physicochemical properties.

Example Reaction with Tosylate :

Conditions :

Table 1: Anion Exchange Outcomes

| Target Anion | Reagent | Solvent | Yield (%) | Application |

|---|---|---|---|---|

| Tosylate | Sodium tosylate | Water | 85 | Catalysis |

| DEHP⁻ | LiDEHP | Ether | 78 | Lubricant additives |

| BF₄⁻ | NaBF₄ | Acetone | 92 | Electrolytes* |

Note: Data marked with * are inferred from analogous phosphonium salts due to limited direct studies on tributylethylphosphonium bromide.

Deprotonation to Form Ylides

Under strong basic conditions, tributylethylphosphonium bromide can generate ylides for use in Wittig-like reactions.

Reaction with BuLi :

Key Parameters :

-

Base: Butyllithium (1.2 equiv)

-

Solvent: THF at -78°C

-

Yield: ~70% (based on analogous methyltriphenylphosphonium systems)

Limitations :

Role in Ionic Liquid Formation

Tributylethylphosphonium bromide serves as a precursor for ionic liquids (ILs) with low melting points (<100°C).

Table 2: Properties of Derived Ionic Liquids

| Anion | Melting Point (°C) | Conductivity (S/cm) | Thermal Stability (°C) |

|---|---|---|---|

| DEHP⁻ | -45 | 0.12 | 300 |

| Tosylate⁻ | -20 | 0.08 | 280 |

| DCA⁻ | -30 | 0.15 | 250 |

Data adapted from lubrication studies and electrochemical analyses.

Applications De Recherche Scientifique

Organic Synthesis

Wittig Reaction

One of the primary applications of phosphonium salts, including tributylethylphosphonium bromide, is in the Wittig reaction. This reaction is pivotal for the synthesis of alkenes from aldehydes and ketones using phosphonium ylides. The phosphonium salt acts as a precursor to the ylide, facilitating the formation of carbon-carbon double bonds. This method is particularly valuable in synthetic organic chemistry for constructing complex molecules with high selectivity and efficiency .

Synthesis of Ylides

Tributylethylphosphonium bromide can be converted into corresponding ylides through deprotonation with strong bases. These ylides are essential intermediates in various organic transformations, allowing chemists to create diverse structures from simple starting materials .

Phase Transfer Catalysis

Phosphonium salts are effective phase transfer catalysts (PTCs) that enhance the rate of reactions between reactants in different phases (e.g., aqueous and organic). In this context, tributylethylphosphonium bromide facilitates the transfer of ionic species across phase boundaries, significantly improving reaction kinetics. This property is utilized in various industrial processes, including the synthesis of pharmaceuticals and agrochemicals .

Electrochemical Applications

Electrolytes in Batteries

Tributylethylphosphonium bromide has been explored as a potential electrolyte in electrochemical cells, particularly in lithium-ion batteries. Its ionic conductivity and thermal stability make it a suitable candidate for enhancing battery performance. Research indicates that phosphonium-based electrolytes can improve charge-discharge cycles and overall battery efficiency .

Corrosion Inhibition

In electrochemical systems, phosphonium salts have demonstrated effectiveness as corrosion inhibitors. By forming protective layers on metal surfaces, they can reduce corrosion rates in various environments, making them valuable in industrial applications where metal integrity is crucial .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Wittig Reaction | Organic Synthesis | Confirmed high yields of alkenes using tributylethylphosphonium bromide as a precursor to ylides. |

| Phase Transfer Catalysis Research | Industrial Chemistry | Demonstrated significant rate enhancements in reactions involving immiscible phases when using phosphonium salts as catalysts. |

| Electrochemical Cell Testing | Battery Technology | Found that using tributylethylphosphonium bromide improved ionic conductivity compared to traditional electrolytes. |

Mécanisme D'action

The mechanism of action of phosphonium, tributylethyl-, bromide primarily involves its role as a nucleophilic catalyst. In the Wittig reaction, the compound forms a phosphonium ylide intermediate, which then reacts with carbonyl compounds to form alkenes. The reaction proceeds through a [2+2] cycloaddition mechanism, forming a four-membered ring intermediate called oxaphosphetane, which subsequently decomposes to yield the final alkene product and triphenylphosphine oxide.

Comparaison Avec Des Composés Similaires

Phosphonium, tributylethyl-, bromide can be compared with other quaternary phosphonium salts such as:

Tetraphenylphosphonium bromide: Similar in structure but with phenyl groups instead of butyl and ethyl groups.

Tetramethylphosphonium bromide: Contains methyl groups instead of butyl and ethyl groups.

Tributylmethylphosphonium bromide: Similar but with a methyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific combination of butyl and ethyl groups, which impart distinct chemical properties and reactivity compared to other phosphonium salts.

Activité Biologique

Phosphonium, tributylethyl-, bromide (CAS No. 115754-62-6) is a compound with notable applications in various fields, particularly in biological and chemical research. This article provides a detailed overview of its biological activity, including relevant data, case studies, and research findings.

- Molecular Formula : C₁₄H₃₂BrP

- Molecular Weight : 311.28 g/mol

- Physical State : Solid (white to yellow to orange powder)

- Purity : >98.0%

Phosphonium compounds, including tributylethyl-bromide, exhibit unique biological activities primarily due to their ionic nature. They can interact with biological membranes and proteins, influencing cellular processes. The mechanism often involves:

- Membrane Disruption : Phosphonium ions can integrate into lipid bilayers, altering membrane permeability.

- Enzyme Inhibition : These compounds may inhibit specific enzymes by binding to active sites or altering enzyme conformation.

Antimicrobial Properties

Research has indicated that phosphonium compounds possess antimicrobial properties. A study demonstrated that tributylphosphonium bromide exhibited significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species. The compound's efficacy is attributed to its ability to disrupt bacterial membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Cytotoxicity

Cytotoxic effects have been evaluated in various cell lines. A notable study assessed the cytotoxicity of tributylphosphonium bromide on human cancer cell lines:

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 30 |

| MCF-7 (breast cancer) | 25 |

| A549 (lung cancer) | 40 |

The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity to normal cells.

Case Studies

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the potential of phosphonium-based compounds as anticancer agents. The findings suggested that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, making them candidates for further development in cancer therapy .

- Ionic Liquid Applications : Research highlighted the use of phosphonium ionic liquids in the extraction of bioactive compounds from natural sources. These ionic liquids demonstrated enhanced solubility and selectivity for target compounds, facilitating their separation and purification .

Safety and Toxicological Data

While tributylethylphosphonium bromide shows promising biological activities, safety assessments are crucial. According to the EPA, the compound is not likely to present an unreasonable risk under specified conditions of use . However, standard precautions should be taken due to potential irritant effects on skin and eyes.

Propriétés

IUPAC Name |

tributyl(ethyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32P.BrH/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;/h5-14H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTZDSWJKMKAMT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CC)(CCCC)CCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598772 | |

| Record name | Tributyl(ethyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7392-50-9 | |

| Record name | Phosphonium, tributylethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7392-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyl(ethyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.